1-(4-Butoxy-3-fluorophenyl)ethanone
Description
1-(4-Butoxy-3-fluorophenyl)ethanone is an acetophenone derivative characterized by a fluorine atom at the 3-position and a butoxy group (–OCH₂CH₂CH₂CH₃) at the 4-position of the aromatic ring. While direct references to this compound are absent in the provided evidence, its structural analogues are well-documented. Acetophenone derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable electronic and steric properties.
Properties
IUPAC Name |
1-(4-butoxy-3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-3-4-7-15-12-6-5-10(9(2)14)8-11(12)13/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZYLIDZIGMVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-butoxy-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxy-3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Butoxy-3-fluorobenzoic acid.
Reduction: 1-(4-Butoxy-3-fluorophenyl)ethanol.
Substitution: 4-Butoxy-3-substituted phenyl ethanone derivatives.
Scientific Research Applications
1-(4-Butoxy-3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It is used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-butoxy-3-fluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the butoxy and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues are compared below based on substituents, molecular properties, and applications:
Physicochemical and Functional Comparisons
- Chlorine (e.g., 1-(2-chlorophenyl)ethanone) offers similar effects but with greater steric bulk .
- Biological Activity: Compounds like JWH-250 and JWH-201 exhibit cannabinoid receptor affinity due to indole and methoxyphenyl groups, whereas azepane-containing derivatives () show reduced toxicity, suggesting substituent-dependent safety profiles .
Biological Activity
1-(4-Butoxy-3-fluorophenyl)ethanone is an organic compound that has garnered attention for its potential biological activities. This compound features a butoxy group and a fluorine atom attached to a phenyl ring, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound can provide insights into its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the butoxy group enhances lipophilicity, while the fluorine atom improves metabolic stability. These structural characteristics influence the compound's reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.27 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The butoxy group allows for hydrogen bonding, while the fluorine atom enhances binding affinity. This combination may modulate various biochemical pathways, potentially leading to therapeutic effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies have explored its efficacy against various bacterial strains, suggesting that it may possess antibacterial properties.
- Anti-inflammatory Effects : Preliminary research indicates that this compound could modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential applications in oncology.
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial effects of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Mechanisms : In vitro studies assessed the compound's ability to inhibit pro-inflammatory cytokines in macrophage cell lines. The findings indicated a reduction in cytokine levels, supporting its role as an anti-inflammatory agent.
- Cytotoxicity Evaluation : A series of assays were conducted on various cancer cell lines (e.g., breast and lung cancer). The results revealed that this compound exhibited dose-dependent cytotoxic effects, warranting further exploration for therapeutic applications in cancer treatment.
Comparative Analysis
To understand the biological significance of this compound, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Potential | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 2-(4-Butoxyphenyl)ethanol | Low | No | No |
| 1-(3-Fluorophenyl)ethanol | Moderate | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
